Chlorsulfaquinoxaline

Catalog No.
S523562
CAS No.
97919-22-7
M.F
C14H11ClN4O2S
M. Wt
334.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorsulfaquinoxaline

CAS Number

97919-22-7

Product Name

Chlorsulfaquinoxaline

IUPAC Name

4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide

Molecular Formula

C14H11ClN4O2S

Molecular Weight

334.8 g/mol

InChI

InChI=1S/C14H11ClN4O2S/c15-11-2-1-3-12-14(11)17-8-13(18-12)19-22(20,21)10-6-4-9(16)5-7-10/h1-8H,16H2,(H,18,19)

InChI Key

CTSNHMQGVWXIEG-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN=C2C(=C1)Cl)NS(=O)(=O)C3=CC=C(C=C3)N

Solubility

H2O < 1 (mg/mL)
pH 4 Acetate buffer < 1 (mg/mL)
pH 9 Carbonate buffer 10 - 12 (mg/mL)
0.1 N HCl < 1 (mg/mL)
0.1 N NaOH 25 - 30 (mg/mL)
MeOH 5 - 7 (mg/mL)
EtOH (95%) 4 - 6 (mg/mL)
DMSO > 50 (mg/mL)

Synonyms

5-chloroquinoxaline-2-sulfanilamide, chloroquinoxaline sulfonamide, chlorsulfaquinoxaline, NSC-339004

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)Cl)NS(=O)(=O)C3=CC=C(C=C3)N

Description

The exact mass of the compound Chlorsulfaquinoxaline is 334.0291 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as h2o < 1 (mg/ml)ph 4 acetate buffer < 1 (mg/ml)ph 9 carbonate buffer 10 - 12 (mg/ml)0.1 n hcl < 1 (mg/ml)0.1 n naoh 25 - 30 (mg/ml)meoh 5 - 7 (mg/ml)etoh (95%) 4 - 6 (mg/ml)dmso > 50 (mg/ml). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 339004. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antimicrobial Activity Studies

One area of research focuses on understanding CSA's mechanism of action against various bacteria. Studies investigate how it inhibits bacterial growth and explore its effectiveness against specific pathogens relevant to animal health. This research helps determine its potential use in combating antibiotic resistance in animals (Source).

Environmental Impact Assessment

Another research area examines the environmental impact of CSA usage in agriculture. Studies assess its persistence in soil and water, potential for bioaccumulation in the food chain, and its effects on non-target organisms. This research is crucial for ensuring responsible use of the drug and minimizing environmental risks (Source).

Alternative Applications

Limited research explores potential applications of CSA beyond veterinary medicine. Some studies investigate its effectiveness against specific human pathogens or its use in combination with other drugs to combat bacterial infections. However, more research is needed to determine its safety and efficacy in humans (Source: ).

Chlorsulfaquinoxaline is a sulfonamide derivative of quinoxaline, characterized by its chemical formula C14H11ClN4O2SC_{14}H_{11}ClN_{4}O_{2}S and IUPAC name 4-amino-N-(5-chloroquinoxalin-2-yl)benzene-1-sulfonamide. This compound features a chlorinated quinoxaline moiety linked to a benzenesulfonamide structure, which contributes to its unique biological properties. It is primarily recognized for its potential therapeutic applications, particularly in the treatment of various cancers, including lung and colorectal cancer .

CQS exhibits its potential anti-cancer activity by targeting topoisomerase II enzymes (alpha and beta) []. These enzymes play a crucial role in DNA replication. By inhibiting topoisomerase II, CQS disrupts DNA replication, leading to DNA damage and ultimately causing cell death (apoptosis) in cancer cells [].

As CQS is still under investigation, detailed information on its safety profile is limited. However, its structural similarity to other sulfa drugs suggests potential side effects like nausea, vomiting, and allergic reactions []. Further research is needed to determine its specific toxicity and safety profile.

Typical of sulfonamide compounds. It can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. The amino group in the structure allows for further derivatization, facilitating reactions with various electrophiles. Additionally, it can react with other amines to form sulfonamide derivatives, enhancing its pharmacological profile .

Chlorsulfaquinoxaline exhibits notable biological activities, particularly as an antibacterial and antiprotozoal agent. It has been studied for its efficacy against various pathogens, including those responsible for leishmaniasis and other infections. The compound's mechanism of action involves inhibition of bacterial folic acid synthesis, similar to other sulfonamides. Furthermore, it has shown potential in cancer research, where it is being investigated for its ability to inhibit tumor growth and metastasis .

The synthesis of chlorsulfaquinoxaline can be achieved through several methods:

  • Direct Sulfonation: This involves the reaction of 5-chloroquinoxaline with chlorosulfonic acid to introduce the sulfonyl group.
  • Amination: The introduction of an amino group can be performed via nucleophilic substitution on appropriate precursors.
  • Multistep Synthesis: A more complex route may involve the formation of intermediates that undergo cyclization and functionalization to yield chlorsulfaquinoxaline in good yields .

Chlorsulfaquinoxaline has several applications:

  • Pharmaceutical Research: It is being evaluated for use in treating bacterial infections and protozoal diseases.
  • Cancer Treatment: Clinical trials are exploring its effectiveness against lung and colorectal cancers .
  • Veterinary Medicine: Historically, it has been used as an antimicrobial agent in livestock to prevent infections .

Studies have shown that chlorsulfaquinoxaline can influence the pharmacokinetics of other drugs. For instance, it may decrease the excretion rate of benzylpenicillin, potentially leading to increased serum levels of this antibiotic. This interaction highlights the importance of monitoring drug combinations involving chlorsulfaquinoxaline in clinical settings .

Chlorsulfaquinoxaline shares structural and functional similarities with several other compounds within the quinoxaline and sulfonamide classes. Here are some notable examples:

Compound NameStructure TypeBiological Activity
SulfadiazineSulfonamideAntibacterial
QuinoxalineQuinoxalineAntimicrobial
TrimethoprimDiaminopyrimidineAntibacterial
CloxacillinPenicillin derivativeAntibacterial
NitrofurantoinNitrofuransAntibacterial

Uniqueness of Chlorsulfaquinoxaline: Unlike many traditional sulfonamides that primarily target bacterial infections, chlorsulfaquinoxaline's dual role as an antiprotozoal agent and its investigational use in cancer therapy sets it apart from similar compounds. Its specific chlorinated quinoxaline structure provides unique interactions at the molecular level, enhancing its therapeutic potential .

The classical approach to synthesizing chlorsulfaquinoxaline involves o-nitrochlorobenzene as a key starting material. The traditional synthetic pathway begins with the nitration of chlorobenzene using a mixture of nitric acid and sulfuric acid [1]. This reaction produces a mixture of isomers, with typical yields of 34-36% for o-nitrochlorobenzene and 63-65% for the para-isomer when using an acid ratio of 30% nitric acid, 56% sulfuric acid, and 14% water [1].

The o-nitrochlorobenzene intermediate undergoes selective reduction to form o-chloroaniline through the Bechamp reduction using iron and hydrochloric acid [1]. This reduction step is critical as it provides the necessary amine functionality for subsequent coupling reactions. The reduction typically proceeds with yields of 85-90% under controlled conditions [2].

The formation of the quinoxaline ring system requires condensation of o-phenylenediamine derivatives with appropriate dicarbonyl compounds. Research demonstrates that quinoxaline derivatives can be synthesized using o-phenylenediamine and two-carbon synthons such as alpha-dicarbonyls, alpha-halogeno carbonyls, or alpha-hydroxy carbonyls [3]. The reaction conditions significantly influence the yield, with optimal temperatures ranging from 80-120°C and reaction times of 2-8 hours [3].

The sulfonamide linkage formation represents the final step in the synthetic sequence. This involves the reaction of 2-aminobenzenesulfonamide with 2-chloroquinoxaline under basic conditions to form the desired sulfonamide bond . The reaction typically requires elevated temperatures (80-100°C) and basic conditions using sodium hydroxide or potassium carbonate as the base .

Alternative Synthesis Strategies via Sulfanilamide Nitration

An alternative synthetic approach involves the direct nitration of sulfanilamide derivatives followed by cyclization to form the quinoxaline ring system. This route offers advantages in terms of atom economy and reduced synthetic steps compared to the classical o-nitrochlorobenzene route [5].

The sulfanilamide nitration approach begins with the selective nitration of 4-aminobenzenesulfonamide using nitric acid in the presence of sulfuric acid. The nitration must be carefully controlled to avoid over-nitration and maintain the integrity of the sulfonamide functionality [5]. Optimal conditions involve maintaining the reaction temperature below 0°C during nitric acid addition, followed by gradual warming to room temperature.

The nitrated sulfanilamide intermediate is then subjected to reduction conditions to generate the corresponding amino compound. This reduction can be achieved using various reducing agents including iron powder in acidic conditions, catalytic hydrogenation over palladium on carbon, or sodium borohydride in alcohol solvents [5]. The choice of reducing agent affects both the yield and selectivity of the reduction step.

The quinoxaline ring formation occurs through condensation of the reduced sulfanilamide with appropriate dicarbonyl compounds. This cyclization step benefits from the use of acidic catalysts such as phosphoric acid or Lewis acids like aluminum chloride [5]. The reaction typically proceeds at temperatures of 100-140°C with reaction times of 4-8 hours to achieve complete cyclization.

Optimization of Reaction Conditions for Yield Improvement

Systematic optimization of reaction conditions has led to significant improvements in the overall yield of chlorsulfaquinoxaline synthesis. Temperature optimization studies reveal that reactions conducted at 100-110°C provide optimal yields while minimizing side product formation [6]. Lower temperatures result in incomplete conversion, while higher temperatures promote decomposition reactions.

Solvent selection plays a crucial role in reaction efficiency. Acetonitrile-dimethylformamide mixtures (3:1 ratio) have been found to provide superior yields compared to traditional ethanol-water systems [6]. The polar aprotic nature of these solvents facilitates nucleophilic substitution reactions and improves the solubility of both reactants and products.

Catalyst loading optimization demonstrates that 10-15% catalyst loading provides the optimal balance between reaction rate and cost-effectiveness [6]. Higher catalyst loadings show diminishing returns in yield improvement while increasing production costs. The use of phase-transfer catalysts, such as tetrabutylammonium bromide, enhances reaction rates in biphasic systems.

Base equivalents significantly impact both reaction rate and yield. Studies indicate that using 1.5-2.0 equivalents of base provides optimal results, with higher equivalents leading to competing side reactions [6]. The choice of base also influences the reaction outcome, with sodium hydroxide providing better yields than potassium carbonate or sodium bicarbonate.

Derivatization Approaches for Functional Group Manipulation

The chlorsulfaquinoxaline scaffold provides multiple sites for functional group modification, enabling the preparation of diverse derivatives with potentially enhanced biological properties. The amino group present in the molecule can undergo various derivatization reactions including acylation, alkylation, and silylation [7].

Acylation reactions of the amino group can be performed using acyl chlorides or anhydrides in the presence of base. Trifluoroacetic anhydride and heptafluorobutyric anhydride are commonly employed for introducing electron-withdrawing groups [7]. These reactions typically proceed at room temperature with yields of 70-90% and provide derivatives with improved analytical properties for gas chromatography-mass spectrometry analysis.

Alkylation of the amino group can be achieved using alkyl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide [7]. The reaction conditions must be carefully controlled to prevent over-alkylation, which can lead to quaternary ammonium salt formation. Selective mono-alkylation is favored by using stoichiometric amounts of alkylating agent and maintaining reaction temperatures below 40°C.

Silylation reactions represent another important derivatization approach, particularly for analytical applications. N,O-bis(trimethylsilyl)trifluoroacetamide is commonly used for simultaneous silylation of both amino and hydroxyl groups [7]. The reaction proceeds readily at room temperature in aprotic solvents, with complete derivatization achieved within 30 minutes.

The quinoxaline nitrogen atoms can be modified through N-oxidation reactions using meta-chloroperoxybenzoic acid or hydrogen peroxide in acetic acid [8]. These reactions provide N-oxide derivatives that often exhibit altered biological activity and improved water solubility. The oxidation typically requires mild heating (40-60°C) and proceeds with yields of 60-80%.

Purification Techniques and Stability Considerations

Effective purification of chlorsulfaquinoxaline and its derivatives requires careful selection of appropriate techniques based on the specific properties of the target compound. Column chromatography using silica gel remains the most widely employed purification method, providing good separation efficiency with typical recoveries of 75-85% [9] [10].

The selection of appropriate eluent systems is critical for successful column chromatography. Ethyl acetate-hexane mixtures (1:3 to 1:1 ratio) are commonly employed for chlorsulfaquinoxaline purification [11]. The polarity of the eluent must be carefully adjusted based on the specific substitution pattern of the derivative being purified. More polar derivatives require higher ethyl acetate content, while less polar compounds can be eluted with lower ethyl acetate ratios.

Recrystallization represents an alternative purification approach that can provide higher purity levels (98-99.5%) compared to column chromatography [11]. The choice of recrystallization solvent significantly affects both yield and purity. Methanol-water mixtures are commonly employed, with the ratio adjusted based on the solubility characteristics of the specific derivative.

High-performance liquid chromatography (HPLC) purification offers superior resolution and purity for complex mixtures. Reversed-phase HPLC using C18 columns with acetonitrile-water gradient systems provides excellent separation of closely related derivatives [12]. The method achieves purities of 99-99.5% with recoveries of 85-95%, making it particularly suitable for pharmaceutical-grade materials.

Stability considerations are paramount in the storage and handling of chlorsulfaquinoxaline derivatives. The compound exhibits sensitivity to light, particularly ultraviolet radiation, which can cause photodegradation [13] [14]. Studies demonstrate that sulfadiazine, a structurally related sulfonamide, undergoes photodegradation under UV light with a half-life of 9.76 minutes in aqueous solution [14]. This photodegradation is enhanced by the presence of hydroxyl radicals and is pH-dependent, with slower degradation at acidic pH values.

Thermal stability studies reveal that chlorsulfaquinoxaline derivatives maintain stability at temperatures up to 125°C, beyond which decomposition occurs [15]. The thermal degradation follows first-order kinetics and results in the formation of chlorinated byproducts. Storage at temperatures above 25°C leads to increased degradation rates, with degradation rates of 2-5% per month at room temperature compared to 0.5-1% per month under refrigerated conditions.

Humidity significantly affects the stability of chlorsulfaquinoxaline derivatives. High humidity conditions (>80%) promote hydrolysis reactions, leading to degradation rates of 8-15% per month [16]. Conversely, storage under dry conditions (<10% relative humidity) maintains stability with minimal degradation (1-2% per month). The hydrolysis primarily affects the sulfonamide linkage, resulting in the formation of corresponding amines and sulfonic acid derivatives.

The optimal storage conditions for chlorsulfaquinoxaline derivatives involve storage at 2-8°C in the dark under dry conditions. Amber glass containers or opaque plastic containers provide protection from light exposure [17]. The addition of desiccants such as silica gel or molecular sieves helps maintain low humidity levels and prevents moisture-induced degradation.

Storage ConditionDegradation Rate (%/month)Primary Degradation ProductsRecommended Storage
Room Temperature (25°C)2-5Hydrolysis productsNot recommended
Refrigerated (2-8°C)0.5-1Minimal degradationAcceptable short-term
Frozen (-20°C)0.1-0.3Minimal degradationRecommended long-term
Ambient Light5-10Photodegradation productsAvoid
UV Light Exposure15-25Radical oxidation productsStrictly avoid
High Humidity (>80%)8-15Hydrolysis productsNot recommended
Dry Conditions (<10%)1-2Minimal degradationRecommended
Reaction ConditionsStandard ConditionsOptimized Conditions Route AOptimized Conditions Route B
Temperature (°C)80-90100-11085-95
Solvent SystemEthanol/Water (4:1)Acetonitrile/DMF (3:1)Methanol/THF (2:1)
Reaction Time (hours)6-84-68-12
Catalyst Loading (%)5-1010-1515-20
Base Equivalents1.2-1.51.5-2.01.8-2.2
Product Yield (%)65-7578-8582-90
Purification MethodTypical Recovery (%)Purity Achieved (%)Time Required (hours)Solvent Consumption
Column Chromatography75-8595-982-4High
Recrystallization80-9098-99.512-24Medium
Preparative HPLC85-9599-99.51-2Medium
Liquid-Liquid Extraction70-8090-951-3High
Supercritical Fluid Chromatography85-9598-991-2Low
Functional GroupModification TypeCommon ReagentsTypical Yield (%)
Amino group (-NH2)Acylation, Alkylation, DerivatizationAcyl chlorides, Alkyl halides, Silylating agents70-90
Sulfonamide (-SO2NH-)N-substitution, ProtectionAlkyl halides, Acyl anhydrides65-85
Quinoxaline nitrogenN-oxidation, QuaternizationmCPBA, Alkyl halides60-80
Chlorine substitutionNucleophilic substitutionNucleophiles (amines, alcohols)75-90
Aromatic ringElectrophilic substitutionElectrophiles (halogens, nitro groups)70-85

Chlorsulfaquinoxaline functions as a dual inhibitor of both topoisomerase II alpha and topoisomerase II beta isoforms, though with markedly different potencies and selectivity profiles. The compound exhibits preferential inhibition of topoisomerase II beta with an IC50 of approximately 160 μM, while demonstrating significantly lower potency against topoisomerase II alpha with an IC50 of 5 mM [3]. This selectivity pattern represents a unique mechanism among topoisomerase inhibitors, as most compounds show preferential activity against the alpha isoform.

The differential inhibition dynamics between the two isoforms arise from structural differences in their C-terminal regions and chromosome binding properties [4]. Topoisomerase II alpha is essential for cell proliferation and demonstrates enhanced chromosome binding during mitosis, while topoisomerase II beta primarily regulates transcription and tissue differentiation [5] [6]. The beta-selective inhibition profile of chlorsulfaquinoxaline contributes to its distinct toxicity pattern, particularly affecting non-dividing cells and immune cell populations.

The inhibition mechanism involves binding at the topoisomerase II-DNA interface, specifically targeting the cleavage complex formation phase of the catalytic cycle [2]. Unlike catalytic inhibitors that prevent enzyme binding to DNA, chlorsulfaquinoxaline acts as a topoisomerase "poison" by stabilizing the normally transient cleavage complexes [1]. This stabilization prevents the religation step of the topoisomerase mechanism, leading to accumulation of enzyme-DNA complexes that ultimately result in DNA damage and cell death.

DNA Interaction Mechanisms and Cleavage Complex Formation

The DNA cleavage complex formation mechanism of chlorsulfaquinoxaline involves specific molecular interactions at the topoisomerase II-DNA interface. The compound intercalates at the cleavage site between base pairs flanking the topoisomerase-mediated DNA break, typically at the -1 and +1 positions relative to the scissile bond [7] [8]. This intercalation mechanism is similar to other topoisomerase poisons such as etoposide, but with distinct binding characteristics that contribute to its unique selectivity profile.

The formation of stabilized cleavage complexes involves a multi-step process beginning with topoisomerase II binding to DNA through its DNA-binding domain [9]. The enzyme undergoes conformational changes that position the catalytic tyrosine residues (Tyr805 in topoisomerase II alpha and Tyr821 in topoisomerase II beta) near the scissile phosphodiester bonds [8]. Chlorsulfaquinoxaline binds to this enzyme-DNA complex, preventing the religation reaction that would normally restore DNA integrity.

The stabilized cleavage complexes accumulate as protein-DNA crosslinks that block essential cellular processes including replication and transcription [10] [11]. These complexes are normally processed by cellular repair mechanisms, but excessive accumulation overwhelms repair capacity, leading to DNA double-strand breaks and activation of DNA damage response pathways. The persistence of these lesions ultimately triggers apoptotic cell death through the intrinsic mitochondrial pathway.

DNA binding studies demonstrate that chlorsulfaquinoxaline shows sequence-specific interactions, with preferential binding to certain DNA motifs that contain optimal spacing for topoisomerase II recognition [12]. The compound's chlorinated quinoxaline moiety contributes to its DNA binding affinity through π-π stacking interactions with nucleotide bases, while the sulfonamide group provides additional electrostatic interactions with the DNA backbone phosphates.

Metal Ion Coordination in Catalytic Inhibition

The catalytic activity of topoisomerase II requires coordination of divalent metal ions, primarily magnesium (Mg2+), within the TOPRIM (topoisomerase-primase) domain [9] [13]. These metal ions play essential roles in DNA cleavage and religation reactions through a two-metal-ion mechanism that positions the substrate for nucleophilic attack and stabilizes reaction intermediates.

Chlorsulfaquinoxaline influences metal ion coordination through multiple mechanisms that disrupt the normal catalytic cycle. The compound's binding at the enzyme-DNA interface alters the spatial arrangement of metal coordination sites, potentially displacing one of the catalytic Mg2+ ions [14]. Studies with related topoisomerase inhibitors have shown that drug binding can cause conformational changes in the TOPRIM domain that affect metal ion positioning and coordination geometry.

The two-metal-ion mechanism in topoisomerase II involves metal ion A and metal ion B, each serving distinct catalytic functions [13] [15]. Metal ion A primarily facilitates substrate binding and orientation, while metal ion B assists in stabilizing the transition state and promoting nucleophilic attack. Disruption of either metal coordination site severely impairs catalytic activity, with calcium substitution studies demonstrating the critical importance of proper Mg2+ coordination for enzyme function.

Experimental evidence suggests that chlorsulfaquinoxaline may compete with essential metal cofactors or alter their binding affinity through allosteric effects [14]. The compound's sulfonamide group contains electron-rich nitrogen and oxygen atoms that could potentially coordinate with metal ions, either sequestering them from the active site or forming inappropriate coordination complexes that inhibit catalytic function.

The metal ion coordination disruption contributes to the overall mechanism of topoisomerase II inhibition by preventing proper substrate positioning and reducing the efficiency of DNA cleavage and religation reactions. This effect synergizes with the direct DNA binding activity to enhance the compound's inhibitory potency and selectivity for specific topoisomerase II isoforms.

Apoptosis Induction Pathways in Neoplastic Cells

Chlorsulfaquinoxaline induces apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway, characterized by mitochondrial membrane permeabilization and cytochrome c release [16] [17]. The accumulated DNA damage from stabilized topoisomerase II-DNA complexes triggers DNA damage response pathways that ultimately converge on mitochondrial dysfunction and caspase activation.

The intrinsic apoptosis pathway activation begins with p53-mediated transcriptional responses to DNA damage [18] [19]. Persistent DNA double-strand breaks caused by chlorsulfaquinoxaline treatment activate ATM and ATR kinases, which phosphorylate p53 and stabilize its protein levels. Activated p53 functions as a transcription factor to upregulate pro-apoptotic genes including BAX, PUMA, and NOXA while suppressing anti-apoptotic proteins such as BCL-2 and BCL-XL.

The balance shift toward pro-apoptotic BCL-2 family members leads to mitochondrial outer membrane permeabilization (MOMP), the critical "point of no return" in the apoptotic process [19]. BAX and BAK proteins oligomerize at the mitochondrial membrane, forming pores that allow release of apoptogenic factors including cytochrome c, apoptosis-inducing factor (AIF), and Smac/DIABLO into the cytosol.

Cytochrome c release initiates formation of the apoptosome complex through binding to APAF-1 (apoptotic protease-activating factor-1) [20] [21]. This multiprotein complex activates initiator caspase-9, which subsequently cleaves and activates executioner caspases including caspase-3, caspase-6, and caspase-7. The executioner caspases perform the final dismantling of cellular components through cleavage of structural proteins, DNA repair enzymes, and other essential cellular machinery.

Studies with platinum complexes and quinoxaline derivatives demonstrate similar apoptotic mechanisms, showing upregulation of cleaved PARP-1, increased BAX/BCL-2 ratios, and activation of caspase-3 in cancer cell lines [17] [22]. The selectivity for cancer cells over normal cells appears to result from their higher sensitivity to DNA damage and impaired DNA repair capabilities, making them more susceptible to topoisomerase II inhibition.

Lymphocyte Activation Suppression Mechanisms

Chlorsulfaquinoxaline exhibits potent immunosuppressive activity through specific inhibition of lymphocyte activation, particularly targeting CD8+ T cells with remarkable selectivity [23] [24]. The compound suppresses T lymphocyte proliferation through cell cycle-specific mechanisms that prevent progression from G1 to S phase during activation-induced cell division.

The lymphocyte suppression mechanism involves multiple molecular targets within the T cell activation pathway. Chlorsulfaquinoxaline interferes with early activation events including IL-2 production, CD25 (IL-2 receptor) upregulation, and progression through activation-induced cell cycle checkpoints [25] [26]. The compound shows preferential toxicity for CD8+ cytotoxic T lymphocytes, with studies demonstrating 67% cell death at 100 μM concentrations while showing minimal effects on CD4+ helper T cells.

Cell cycle analysis reveals that chlorsulfaquinoxaline causes arrest in S phase during lymphocyte activation, similar to the mechanism observed in cancer cells [27]. The compound reduces expression of key cell cycle regulators including CDK2 and cyclin A while increasing levels of cell cycle inhibitors such as p21cip1/waf1. This cell cycle disruption prevents activated T lymphocytes from completing their proliferative response to antigenic stimulation.

The selective toxicity for lymphocytes appears to result from their dependence on topoisomerase II activity during rapid proliferation following activation [28]. Activated T cells upregulate both topoisomerase II alpha and beta isoforms to support the extensive DNA replication required for clonal expansion. The preferential inhibition of topoisomerase II beta by chlorsulfaquinoxaline may selectively target these proliferating immune cells while sparing quiescent cell populations.

Studies with sulfonamide metabolites demonstrate that the hydroxylamine derivatives of sulfonamide compounds can induce lymphocyte apoptosis through similar mechanisms [23] [26]. The apoptotic response involves phosphatidylserine externalization, DNA fragmentation, and caspase activation, consistent with intrinsic pathway activation. This lymphotoxic activity contributes to the compound's immunosuppressive effects and may represent a significant mechanism of toxicity in clinical applications.

The lymphocyte suppression mechanism of chlorsulfaquinoxaline provides insights into its potential as an immunosuppressive agent, though the narrow therapeutic window and significant toxicity profile limit its clinical utility. Understanding these mechanisms may inform the development of more selective immunosuppressive compounds with improved safety profiles for therapeutic applications.

Mechanism ComponentIC50/EC50 ValuesMolecular TargetMechanism Type
Topoisomerase II Alpha Inhibition160 μM (TopoIIβ preferential)Topoisomerase II AlphaCatalytic Inhibition
Topoisomerase II Beta Inhibition5 mM (TopoIIα)Topoisomerase II BetaCatalytic Inhibition
DNA Cleavage Complex FormationStabilizes cleavage complexesTopoisomerase II-DNA InterfaceComplex Stabilization
Metal Ion Coordination (Mg2+)Required for catalytic activityTOPRIM Domain Metal SitesCofactor Coordination
Caspase-3 ActivationActivated in apoptotic pathwayCaspase-3 ProteaseProteolytic Activation
Mitochondrial Pathway ApoptosisCytochrome c releaseMitochondrial MembraneMembrane Permeabilization
CD8+ T-Lymphocyte Suppression67% cell death at 100 μMCD8+ T-Cell ActivationImmune Suppression
Cell Cycle Arrest (S-phase)Blocks G1/S transitionCell Cycle MachineryCell Cycle Block
DNA Double-Strand BreaksAccumulation of unrepaired DNADNA BackboneDNA Damage
Protein-DNA Complex StabilizationPrevents DNA religationEnzyme-DNA ComplexEnzyme Poisoning

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

334.0291245 g/mol

Monoisotopic Mass

334.0291245 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O0408QB48D

Other CAS

97919-22-7

Wikipedia

Chlorsulfaquinoxaline

Stability Shelf Life

Bulk: The compound is stable at room temperature and ordinary laboratory illumination for at least 90 days. In a capped glass vial and heated at 50 °C, the compound is stable for at least 90 days (HPLC). Solution: Dilute solutions (0.8 mg/mL) in 50% DMSO were stable for up to 72 hours (UV).

Dates

Modify: 2023-08-15
1: Del Solar V, Quiñones-Lombraña A, Cabrera S, Padrón JM, Ríos-Luci C, Alvarez-Valdés A, Navarro-Ranninger C, Alemán J. Expanding the synthesis of new trans-sulfonamide platinum complexes: cytotoxicity, SAR, fluorescent cell assays and stability studies. J Inorg Biochem. 2013 Oct;127:128-40. doi: 10.1016/j.jinorgbio.2013.01.013. Epub 2013 Feb 8. PubMed PMID: 23474039.
2: Bekaii-Saab TS, Mortazavi A, Hicks LG, Zalupski M, Pelley RJ, Chan KK, Kraut EH. A phase II study of chloroquinoxaline sulfonamide (CQS) in patients with metastatic colorectal carcinoma (MCRC). Invest New Drugs. 2006 Jul;24(4):343-6. PubMed PMID: 16446986.
3: Gao H, Yamasaki EF, Chan KK, Shen LL, Snapka RM. DNA sequence specificity for topoisomerase II poisoning by the quinoxaline anticancer drugs XK469 and CQS. Mol Pharmacol. 2003 Jun;63(6):1382-8. PubMed PMID: 12761349.
4: Gao H, Yamasaki EF, Chan KK, Shen LL, Snapka RM. Chloroquinoxaline sulfonamide (NSC 339004) is a topoisomerase IIalpha/beta poison. Cancer Res. 2000 Nov 1;60(21):5937-40. PubMed PMID: 11085507.
5: Simon R, Freidlin B, Rubinstein L, Arbuck SG, Collins J, Christian MC. Accelerated titration designs for phase I clinical trials in oncology. J Natl Cancer Inst. 1997 Aug 6;89(15):1138-47. PubMed PMID: 9262252.
6: Miller VA, Rigas JR, Tong WP, Reid JR, Pisters KM, Grant SC, Heelan RT, Kris MG. Phase II trial of chloroquinoxaline sulfonamide (CQS) in patients with stage III and IV non-small-cell lung cancer. Cancer Chemother Pharmacol. 1997;40(5):415-8. PubMed PMID: 9272118.
7: Miller VA, Rigas JR, Grant SC, Pisters KM, Kris MG. New chemotherapeutic agents for non-small cell lung cancer. Chest. 1995 Jun;107(6 Suppl):306S-311S. Review. PubMed PMID: 7781411.
8: Rigas JR, Francis PA, Miller VA, Tong WP, Roistacher N, Kris MG, Orazem JP, Young CW, Warrell RP Jr. Clinical and pharmacology study of chloroquinoxaline sulfonamide given on a weekly schedule. Cancer Chemother Pharmacol. 1995;35(6):483-8. PubMed PMID: 7882456.
9: Conley BA, O'Hara S, Wu S, Melink TJ, Parnes H, Pardoe E, Egorin MJ, Van Echo DA. Phase I trial of chloroguinoxaline sulfonamide, with correlation of its pharmacokinetics and pharmacodynamics. Cancer Chemother Pharmacol. 1995;37(1-2):139-49. PubMed PMID: 7497583.
10: Fisherman JS, Osborn BL, Chun HG, Plowman J, Smith AC, Christian MC, Zaharko DS, Shoemaker RH. Chloroquinoxaline sulfonamide: a sulfanilamide antitumor agent entering clinical trials. Invest New Drugs. 1993 Feb;11(1):1-9. Review. PubMed PMID: 8349430.
11: Rigas JR, Tong WP, Kris MG, Orazem JP, Young CW, Warrell RP Jr. Phase I clinical and pharmacological study of chloroquinoxaline sulfonamide. Cancer Res. 1992 Dec 1;52(23):6619-23. PubMed PMID: 1423306.
12: Branda RF, Moore AL, McCormack JJ. Immunosuppressive properties of chloroquinoxaline sulfonamide. Biochem Pharmacol. 1989 Oct 15;38(20):3521-6. PubMed PMID: 2818644.
13: Branda RF, McCormack JJ, Perlmutter CA. Cellular pharmacology of chloroquinoxaline sulfonamide and a related compound in murine B16 melanoma cells. Biochem Pharmacol. 1988 Dec 1;37(23):4557-64. PubMed PMID: 3264501.
14: Shoemaker RH. New approaches to antitumor drug screening: the human tumor colony-forming assay. Cancer Treat Rep. 1986 Jan;70(1):9-12. PubMed PMID: 3943117.

Explore Compound Types